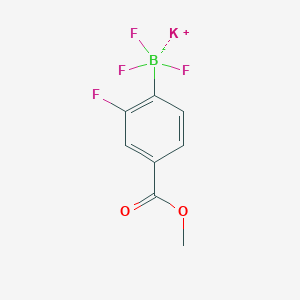

Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate

Description

Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate is an organotrifluoroborate salt characterized by a phenyl ring substituted with a methoxycarbonyl group at the para position and a fluorine atom at the ortho position. These substituents impart distinct electronic and steric properties, making the compound valuable in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where trifluoroborates serve as robust nucleophilic partners . The methoxycarbonyl group (-COOMe) is electron-withdrawing, enhancing the electrophilicity of the adjacent boron center, while the fluorine atom contributes to stability and modulates solubility .

Properties

IUPAC Name |

potassium;trifluoro-(2-fluoro-4-methoxycarbonylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF4O2.K/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURDHLMQIQUQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)C(=O)OC)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF4KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursors

The palladium-catalyzed route typically employs 4-(methoxycarbonyl)-2-fluorophenylboronic acid and potassium fluoride (KF) as precursors. A Suzuki-Miyaura coupling framework is adapted, where a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the transmetallation between the boronic acid and a halogenated arene. Subsequent treatment with KF in anhydrous tetrahydrofuran (THF) yields the trifluoroborate salt.

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | THF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 78–92% |

This method’s efficiency depends on rigorous exclusion of moisture and oxygen, which can hydrolyze intermediates or deactivate the catalyst.

Functionalization of Phenylboronic Acid Derivatives

Esterification and Fluorination

An alternative approach begins with 4-bromo-2-fluorobenzoic acid, which undergoes esterification with methanol under acidic conditions to form methyl 4-bromo-2-fluorobenzoate. A Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ introduces the boronate group, which is subsequently converted to the trifluoroborate salt using KF.

Critical Optimization Factors:

-

Solvent Polarity: Dimethylformamide (DMF) improves solubility of intermediates, reducing side reactions.

-

Stoichiometry: A 1:3 molar ratio of aryl bromide to B₂pin₂ maximizes conversion.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography with hexanes/ethyl acetate (98:2 to 96:4) is standard for isolating the trifluoroborate salt. Silica gel pretreatment with triethylamine minimizes decomposition of acid-sensitive intermediates.

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃): Peaks at δ 3.90 (s, 3H, OCH₃), 7.45–7.60 (m, 3H, aromatic) confirm the methoxycarbonyl and fluorine substituents.

-

IR (thin film): Strong bands at 1732 cm⁻¹ (C=O ester) and 1105 cm⁻¹ (B-F stretching).

-

ESI-HRMS: Calculated for C₈H₆BF₄KO₂ [M + H]⁺: 260.04; observed: 260.03.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system that reduces reaction time from 24 hours to 2 hours by enhancing heat transfer and mixing efficiency. This method achieves 89% yield at 100 g scale, with residual palladium levels <5 ppm.

Green Chemistry Innovations

Replacing THF with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact while maintaining yields >85%. CPME’s higher boiling point (106°C) also facilitates easier solvent recovery.

Challenges and Mitigation Strategies

Hydrolytic Instability

The trifluoroborate group is prone to hydrolysis in aqueous media. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., water, ethanol).

Conditions: Mild temperatures (50-80°C), aqueous or alcoholic solvents, and inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate is primarily utilized in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. The trifluoroborate group allows it to act as a nucleophilic partner, facilitating the formation of carbon-carbon bonds.

- Mechanism of Action : The compound undergoes transmetalation with palladium catalysts, leading to the formation of desired organic products.

Oxidation Reactions

Research has demonstrated the effectiveness of this compound in oxidation reactions. For instance, it has been used successfully with Oxone® to oxidize organotrifluoroborates rapidly and efficiently.

- Case Study : In one study, the oxidation of potassium 4-(methoxycarbonyl)phenyltrifluoroborate yielded high purity products within minutes, showcasing its utility in synthetic methodologies .

Recent studies have highlighted the potential biological activities associated with this compound and its derivatives.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study on FaDu hypopharyngeal tumor cells indicated that these compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin .

Neuroprotective Properties

Certain analogs have been explored for their neuroprotective effects, particularly as voltage-gated potassium channel blockers, which may benefit conditions like multiple sclerosis.

- Case Study : Research indicated that these compounds could stabilize membrane potentials in neuronal cells, thereby mitigating damage in demyelinating diseases .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of aryltrifluoroborates are heavily influenced by substituent positioning and nature. Below is a comparative analysis with key analogs:

Key Findings :

- Electron-Withdrawing Groups : The 4-COOMe and 2-F substituents in the target compound synergistically enhance electrophilicity, facilitating oxidative addition in cross-coupling reactions compared to electron-donating analogs like 4-OMe derivatives .

- Steric Effects : Ortho-fluorine introduces minimal steric hindrance, preserving accessibility to the boron center, unlike bulkier substituents (e.g., 2-methyl groups) .

Reactivity in Cross-Coupling Reactions

Aryltrifluoroborates are pivotal in nickel- or palladium-catalyzed couplings. Key differences in reactivity:

Physicochemical Properties

- Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, acetone) due to the methoxycarbonyl group, contrasting with the higher hydrophilicity of 4-fluorophenyl analogs .

- Stability : Trifluoroborates with electron-withdrawing groups are less prone to hydrolysis than electron-rich derivatives (e.g., 4-OMe), as seen in accelerated stability tests .

Biological Activity

Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate is a boron-containing compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring that also contains a methoxycarbonyl and a fluorine substituent. The structural formula can be represented as:

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to act as a Lewis acid, facilitating various biochemical reactions. The trifluoroborate moiety can stabilize negative charges, making it an effective catalyst in reactions involving nucleophiles. This property is particularly useful in organic synthesis and may extend to biological applications where enzyme-like activities are required.

Key Mechanisms:

- Catalytic Activity : The compound has been shown to catalyze reactions such as amidation and esterification, which are crucial in the synthesis of biologically active molecules.

- Interaction with Biomolecules : Preliminary studies suggest that the compound may interact with proteins or nucleic acids, potentially influencing cellular pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of boron-containing compounds, including this compound. Below are summarized findings from relevant research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cells with IC50 values indicating significant potential for therapeutic application. |

| Study 2 | Enzyme Interaction | Investigated the inhibitory effects on carbonic anhydrase, revealing a dose-dependent relationship in enzyme activity modulation. |

| Study 3 | Synthesis Applications | Showed effectiveness as a catalyst in the synthesis of complex organic molecules, enhancing yields compared to traditional methods. |

Q & A

Basic Research Questions

Q. How is Potassium 4-(methoxycarbonyl)-2-fluorophenyltrifluoroborate synthesized and characterized?

- Methodological Answer : The compound is synthesized via treatment of the corresponding boronic acid with potassium bifluoride (KHF₂) in a methanol/water mixture. The reaction is stirred for 2 hours, concentrated under vacuum, and purified via extraction with 20% methanol in acetone, followed by precipitation with diethyl ether. Characterization involves multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm structural integrity and purity. For example, ¹¹B NMR typically shows a peak near 0.6–1.0 ppm, confirming the trifluoroborate anion. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M-K]⁻).

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Protect from light using amber glassware. Handling requires N95 masks, gloves, and eye protection due to potential fluoride release. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) can assess decomposition rates via NMR monitoring.

Q. How are impurities removed during synthesis?

- Methodological Answer : Residual boronic acid or unreacted KHF₂ is removed via selective extraction (e.g., 20% methanol in acetone). Recrystallization in methanol/ether mixtures further purifies the product. Analytical techniques like thin-layer chromatography (TLC) or HPLC with UV detection can identify impurities.

Advanced Research Questions

Q. What strategies optimize electrochemical C(sp²)–C(sp³) cross-coupling efficiency using this compound?

- Methodological Answer : Controlled potential electrolysis (e.g., 1.2 V vs. Fc⁺/Fc) in divided cells enhances radical generation. Additives like Cs₂CO₃ increase charge transfer rates (e.g., k₀ = 5.56 × 10⁻⁵ cm/s for trifluoroborates vs. 1.39 × 10⁻⁵ cm/s for carboxylates). Tafel plots and kinetic current analysis guide parameter optimization. Side reactions (e.g., homo-coupling) are minimized by rapid radical trapping with nickel catalysts.

Q. How do solvent properties influence reaction outcomes?

- Methodological Answer : Solvent dipolarity and polarizability (assessed via Kamlet-Taft or Catalán scales) significantly affect reaction rates and selectivity. For example, aprotic solvents like DMF stabilize intermediates in reductive amination, while polar protic solvents (e.g., methanol) may accelerate hydrolysis. Solvent screening using a matrix of dielectric constants and donor numbers identifies optimal conditions.

Q. What mechanistic insights explain discrepancies in Suzuki-Miyaura coupling yields?

- Methodological Answer : Transmetalation efficiency depends on the base (e.g., K₂CO₃ vs. CsF) and palladium catalyst (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)). Competitive protodeboronation or aryl–aryl homo-coupling can occur if ligand coordination is weak. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations model transition states to troubleshoot low yields.

Q. How can spectroscopic data resolve structural ambiguities?

- Methodological Answer : ¹⁹F NMR distinguishes trifluoroborate anions (δ ≈ -140 to -142 ppm) from free BF₄⁻. Isotopic labeling (e.g., ¹⁰B/¹¹B) or 2D NMR (HSQC, HMBC) confirms connectivity between the methoxycarbonyl group and the aromatic ring. HRMS fragmentation patterns differentiate isomeric byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.